Ilomastat
Overview
Description
Ilomastat, also known as GM6001 or Galardin, is a broad-spectrum matrix metalloproteinase inhibitor . This chemotherapy agent is considered to have application in skincare products for its antiaging properties . Ilomastat is a member of the hydroxamic acid class of reversible metallopeptidase inhibitors .
Molecular Structure Analysis
Ilomastat has a molecular formula of C20H28N4O4 and a molecular weight of 388.46 . Two commercially available sources of Ilomastat displayed two polymorphic forms of Ilomastat. Analysis of these solid crystalline forms by small molecule X-ray crystallography identified an orthorhombic form with four water molecules present in the unit cell coordinated as a monohydrate and an anhydrous monoclinic form .
Physical And Chemical Properties Analysis
Ilomastat has a molecular formula of C20H28N4O4 and a molecular weight of 388.46 . It is recommended to store Ilomastat as a powder at -20°C for 3 years and in solvent at -80°C for 6 months .
Scientific Research Applications
Application in Ophthalmology
- Scientific Field : Ophthalmology
- Summary of Application : Ilomastat has been used in the field of ophthalmology, specifically in preventing scarring after experimental glaucoma surgery . It is a matrix metalloproteinase inhibitor (MMPi) that minimizes fibrosis .
- Methods of Application : A novel method was used to create sterile slow-release Ilomastat tablets. A flow chamber was designed to mimic bleb flow. High-performance liquid chromatography (HPLC) was used to monitor the release of active Ilomastat .
- Results or Outcomes : The study found that sterilized Ilomastat tablets achieved a constant release of active Ilomastat in concentration 30µM-85µM for at least 30 days. This significantly inhibited contraction of human Tenon’s fibroblast collagen I gels vs control (p<0.01). In the in vivo study, all the rabbit blebs in the Ilomastat group were functional throughout the 30-day period of the experiment .
Application in Radiation-Induced Lung Injury (RILI)
- Scientific Field : Radiation Oncology
- Summary of Application : Ilomastat has been used to prevent lung injury induced by γ-ray irradiation in mice .
- Methods of Application : Mice were pretreated with Ilomastat before being exposed to γ-ray irradiation .
- Results or Outcomes : The study found that Ilomastat pretreatment decreased the expression and activity of MMPs and significantly alleviated the lung inflammation and fibrosis in the irradiated mice. This also enhanced the survival of irradiated mice .
Application in Drug Release
- Scientific Field : Pharmacology
- Summary of Application : Ilomastat is being developed for ocular implantation for prolonged drug release .
- Methods of Application : The physical characterisation of Ilomastat is being studied for its potential use in ocular implantation .
- Results or Outcomes : The study is still ongoing and the results are yet to be published .
Application in Wound Healing
- Scientific Field : Dermatology
- Summary of Application : Ilomastat has been used in the field of dermatology, specifically in wound healing . It is a matrix metalloproteinase inhibitor (MMPi) that minimizes fibrosis .
- Methods of Application : Ilomastat is applied topically to the wound site .
- Results or Outcomes : The study found that Ilomastat significantly improved wound healing and reduced scar formation .
Application in Cancer Treatment
- Scientific Field : Oncology
- Summary of Application : Ilomastat has been used in the field of oncology, specifically in the treatment of various types of cancers . It is a matrix metalloproteinase inhibitor (MMPi) that inhibits the growth and spread of cancer cells .
- Methods of Application : Ilomastat is administered intravenously or orally .
- Results or Outcomes : The study found that Ilomastat significantly reduced tumor growth and metastasis .
Application in Cornea Repair
- Scientific Field : Ophthalmology
- Summary of Application : Ilomastat has been used in the field of ophthalmology, specifically in cornea repair . It is a matrix metalloproteinase inhibitor (MMPi) that promotes corneal healing .
- Methods of Application : Ilomastat is applied topically to the cornea .
- Results or Outcomes : The study found that Ilomastat significantly improved corneal healing and reduced corneal opacity .
Application in Wound Healing
- Scientific Field : Dermatology
- Summary of Application : Ilomastat has been used in the field of dermatology, specifically in wound healing . It is a matrix metalloproteinase inhibitor (MMPi) that minimizes fibrosis .
- Methods of Application : Ilomastat is applied topically to the wound site .
- Results or Outcomes : The study found that Ilomastat significantly improved wound healing and reduced scar formation .
Application in Cancer Treatment
- Scientific Field : Oncology
- Summary of Application : Ilomastat has been used in the field of oncology, specifically in the treatment of various types of cancers . It is a matrix metalloproteinase inhibitor (MMPi) that inhibits the growth and spread of cancer cells .
- Methods of Application : Ilomastat is administered intravenously or orally .
- Results or Outcomes : The study found that Ilomastat significantly reduced tumor growth and metastasis .
Application in Cornea Repair
- Scientific Field : Ophthalmology
- Summary of Application : Ilomastat has been used in the field of ophthalmology, specifically in cornea repair . It is a matrix metalloproteinase inhibitor (MMPi) that promotes corneal healing .
- Methods of Application : Ilomastat is applied topically to the cornea .
- Results or Outcomes : The study found that Ilomastat significantly improved corneal healing and reduced corneal opacity .
Safety And Hazards
Future Directions
Ilomastat has shown potential in alleviating radiation damage. It has been found that pretreatment with Ilomastat significantly reduced the level of TGF-β1 and TNF-α, and elevated the number of bone marrow mononuclear cells in irradiated mice . Future research could investigate the mechanistic role of MMPs in stretch-induced nociception .
properties
IUPAC Name |
(2R)-N'-hydroxy-N-[(2S)-3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]-2-(2-methylpropyl)butanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4/c1-12(2)8-13(10-18(25)24-28)19(26)23-17(20(27)21-3)9-14-11-22-16-7-5-4-6-15(14)16/h4-7,11-13,17,22,28H,8-10H2,1-3H3,(H,21,27)(H,23,26)(H,24,25)/t13-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NITYDPDXAAFEIT-DYVFJYSZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](CC(=O)NO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046353 | |
Record name | Ilomastat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ilomastat | |
CAS RN |
142880-36-2 | |
Record name | Ilomastat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142880-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ilomastat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142880362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ilomastat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02255 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ilomastat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ILOMASTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0403ML141 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.